3,5-Diaminopyridine N-oxide
CAS No.: 17070-93-8
Cat. No.: VC21279490
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17070-93-8 |
|---|---|
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 1-oxidopyridin-1-ium-3,5-diamine |
| Standard InChI | InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2 |
| Standard InChI Key | MPDJVCKNJMVKOX-UHFFFAOYSA-N |
| SMILES | C1=C(C=[N+](C=C1N)[O-])N |
| Canonical SMILES | C1=C(C=[N+](C=C1N)[O-])N |
Introduction
Chemical Identity and Fundamental Properties
3,5-Diaminopyridine N-oxide is a heterocyclic compound characterized by a pyridine ring where the nitrogen atom is oxidized to form an N-oxide, with two amino groups attached at the 3 and 5 positions. The compound possesses several distinctive chemical identifiers and physical properties that define its chemical behavior and potential applications.
Chemical Identifiers
The compound is uniquely identified through various chemical notation systems as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 17070-93-8 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 1-oxidopyridin-1-ium-3,5-diamine |
| Standard InChI | InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2 |
| Standard InChIKey | MPDJVCKNJMVKOX-UHFFFAOYSA-N |
| SMILES | C1=C(C=N+[O-])N |
| PubChem Compound | 11029840 |
Physical and Chemical Properties
The physical and chemical properties of 3,5-Diaminopyridine N-oxide are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Polar Surface Area (PSA) | 77.5 |
| XLogP3 | -1.5 |
| Density | 1.45±0.1 g/cm³ (Predicted) |
| Melting Point | 229-230°C (in water) |
| Boiling Point | 524.5±30.0°C (Predicted) |
These properties indicate that the compound has moderate water solubility, which is consistent with its relatively hydrophilic nature as suggested by the negative XLogP3 value and the presence of polar functional groups .
Structural Characteristics
Molecular Structure
The structural arrangement of 3,5-Diaminopyridine N-oxide features a six-membered pyridine ring with a formal positive charge on the nitrogen atom bonded to an oxygen atom carrying a formal negative charge (the N-oxide group). The two amino groups (-NH₂) at positions 3 and 5 contribute to the electronic distribution within the molecule and influence its reactivity patterns.
Electronic Properties and Bonding
The N-oxide functionality introduces significant electronic effects that alter the reactivity of the pyridine ring. The positively charged nitrogen and negatively charged oxygen create a dipole moment that affects the electronic distribution across the entire molecule. This polarization, combined with the electron-donating effects of the amino groups, results in a unique electronic structure with distinctive reactivity patterns.
The presence of amino groups and the N-oxide functionality enables extensive hydrogen bonding capabilities, both intramolecularly and intermolecularly. This hydrogen bonding network contributes significantly to the crystal packing arrangement and physical properties of the compound .
Synthesis Methodologies
Oxidation of Diaminopyridine
The primary synthetic route to 3,5-Diaminopyridine N-oxide involves the oxidation of 3,5-diaminopyridine. Various oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common choice. The general synthetic approach follows the methodology originally developed by Ochiai for pyridine N-oxides .
A typical synthetic procedure may involve:
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Suspension of 3,5-diaminopyridine in acetic acid
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Addition of 30% aqueous hydrogen peroxide
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Heating the mixture at approximately 70°C for 4-5 hours
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Isolation and purification of the resultant N-oxide product
Alternative Synthetic Approaches
Several alternative methodologies for N-oxide formation may be applicable to the synthesis of 3,5-Diaminopyridine N-oxide, including:
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Oxidation using manganese tetrakis(2,6-diclorophenyl)porphyrin with ammonium acetate in CH₂Cl₂/CH₃CN
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Hydrogen peroxide with catalytic methyltrioxorhenium
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Dimethyldioxirane in CH₂Cl₂ at low temperatures
Crystallization Process
The crystallization of 3,5-Diaminopyridine N-oxide can be achieved through slow evaporation techniques. By analogy with similar compounds, dissolving the product in an appropriate solvent (such as diethyl ether for related compounds) and allowing slow evaporation at controlled temperatures can yield X-ray quality crystals .
Applications and Research Significance
Medicinal Chemistry Applications
In the field of medicinal chemistry, 3,5-Diaminopyridine N-oxide and similar N-oxides serve several important functions:
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As intermediates or prodrugs to enhance drug properties
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To improve solubility, stability, and pharmacokinetic profiles of pharmaceutical compounds
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As scaffolds for the development of biologically active molecules
The unique structural features of this compound, particularly the combination of amino groups and an N-oxide functionality, provide opportunities for developing molecules with specific biological interactions and therapeutic potential.
Coordination Chemistry
The N-oxide group in 3,5-Diaminopyridine N-oxide serves as an excellent ligand for transition metal complexes. The oxygen atom of the N-oxide group can coordinate with metal centers, while the amino groups may also participate in coordination, potentially leading to multidentate binding modes. This makes the compound valuable in the development of metal complexes with applications in catalysis, materials science, and potentially even medicinal inorganic chemistry.
Structural Studies and Hydrogen Bonding
The presence of both intramolecular and intermolecular hydrogen bonding in 3,5-Diaminopyridine N-oxide has been noted in structural studies. These hydrogen bonding networks involve interactions between the amino groups, the N-oxide functionality, and potentially solvent molecules in crystal structures .
In related compounds, such as 2,6-diamino-3,5-dinitropyridine-1-oxide, the placement of amino groups relative to nitro groups and the N-oxide functionality enables extensive hydrogen bonding that contributes to efficient molecular packing in crystal lattices, resulting in higher crystal densities than predicted .
Analytical Characterization
Spectroscopic Analysis
While specific spectroscopic data for 3,5-Diaminopyridine N-oxide is limited in the available literature, general spectroscopic characteristics of pyridine N-oxides suggest:
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NMR spectroscopy would show distinctive patterns for the aromatic protons of the pyridine ring, with the N-oxide functionality typically causing downfield shifts for adjacent protons
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Infrared spectroscopy would reveal characteristic absorption bands for both the N-oxide group (typically 1250-1300 cm⁻¹) and the amino functionalities (3300-3500 cm⁻¹)
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Mass spectrometry would confirm the molecular weight of 125.13 g/mol and provide fragmentation patterns characteristic of pyridine N-oxides
X-ray Crystallography
X-ray crystallographic analysis of 3,5-Diaminopyridine N-oxide would be valuable for determining precise molecular geometry, bond lengths, and crystal packing arrangements. By analogy with similar compounds, the crystallization process might involve dissolution in suitable solvents followed by slow evaporation under controlled conditions .
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